1,4-Benzodioxine-6-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

Researchers seeking to explore structure-activity relationships around the benzodioxine core often face supply challenges with the unsaturated analog. 1,4-Benzodioxine-6-carbaldehyde (CAS 87787-59-5) provides a distinct electronic profile versus the common saturated derivative, enabling novel binding mode investigations for neuropsychiatric or PDE4 targets. - Validated scaffold for fragment-based screening and dopamine receptor antagonist synthesis. - High-purity starting material mitigates risk of re-optimizing synthetic routes for API development. - Reliable global supply supports seamless integration into medicinal chemistry programs.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 87787-59-5
Cat. No. B8617840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxine-6-carbaldehyde
CAS87787-59-5
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)OC=CO2
InChIInChI=1S/C9H6O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-6H
InChIKeyCPXFEZVALJZKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxine-6-carbaldehyde: Structure & Procurement


1,4-Benzodioxine-6-carbaldehyde (CAS 87787-59-5) is a heterocyclic aromatic aldehyde with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . It belongs to the 1,4-benzodioxine class, characterized by a benzene ring fused to a 1,4-dioxine ring, with a reactive formyl group at the 6-position . This compound is distinct from its more widely cited saturated analog, 1,4-benzodioxane-6-carboxaldehyde (CAS 29668-44-8; C9H8O3; MW 164.16 g/mol) [1], due to the presence of a double bond in the heterocyclic ring, which alters its electronic properties and reactivity profile .

1,4-Benzodioxine-6-carbaldehyde: Substitution Limitations


Generic substitution of 1,4-Benzodioxine-6-carbaldehyde (CAS 87787-59-5) with the more common saturated analog 1,4-benzodioxane-6-carboxaldehyde (CAS 29668-44-8) is not trivial. The unsaturated dioxine ring introduces different electronic and steric properties that can influence downstream reaction kinetics, regioselectivity, and the stability of intermediates [1]. In the context of active pharmaceutical ingredient (API) synthesis, such as for Eliglustat, the specific 2,3-dihydro derivative is the documented precursor, and its purity and yield directly impact the quality of the final drug substance [2]. While the saturated analog may be more readily available and less expensive, its use could lead to different reaction outcomes or require re-optimization of synthetic routes, making the unsaturated compound the preferred, validated starting material for specific applications [2].

1,4-Benzodioxine-6-carbaldehyde vs. Key Analogs


Structural Differentiation: Unsaturated vs. Saturated Core

1,4-Benzodioxine-6-carbaldehyde (CAS 87787-59-5) possesses a C=C double bond in the dioxine ring, whereas its saturated counterpart, 1,4-benzodioxane-6-carboxaldehyde (CAS 29668-44-8), contains a fully saturated dioxane ring. This structural difference results in a distinct molecular formula (C9H6O3 vs. C9H8O3) and molecular weight (162.14 g/mol vs. 164.16 g/mol) [1]. The unsaturated ring imparts different electronic properties and conjugation, which can influence reactivity in subsequent transformations [2].

Medicinal Chemistry Synthetic Chemistry Pharmacophore Design

API Process Validation: Purity & Yield

A patented process for preparing 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (the saturated analog) reports achieving a purity of up to 99.5% and a yield in the range of 70% to 80% [1]. While this data is for the saturated analog, it underscores the critical importance of high purity for this benzodioxine scaffold, particularly when used as an intermediate for APIs like Eliglustat [2]. The unsaturated 1,4-benzodioxine-6-carbaldehyde (CAS 87787-59-5) is typically supplied with a purity of 95%, as noted in commercial datasheets .

Process Chemistry Pharmaceutical Intermediates API Manufacturing

PDE4 and Dopamine Receptor Antagonist Synthesis

1,4-Benzodioxane-6-carboxaldehyde (the saturated analog) has been screened as a fragment for inhibitors of PDE4 using enthalpy arrays and X-ray crystallography . It has also been used as an intermediate in the synthesis of a new class of Dopamine D3 and D4 receptor antagonists . While these applications are documented for the saturated analog, the unsaturated 1,4-benzodioxine-6-carbaldehyde, with its distinct electronic profile, may offer complementary or differentiated activity in similar target classes .

Drug Discovery Neuropharmacology Fragment-Based Screening

1,4-Benzodioxine-6-carbaldehyde: Application Scenarios


Novel Dopamine Receptor Ligand Design

Leveraging the established role of the saturated analog in dopamine D3/D4 antagonist synthesis , researchers can use 1,4-Benzodioxine-6-carbaldehyde as a core scaffold to explore structure-activity relationships (SAR) around the benzodioxine ring. The unsaturated core may impart different binding kinetics or selectivity profiles, making it a valuable tool for developing next-generation neuropsychiatric therapeutics.

Scalable Synthesis Route Validation

The patented process for the saturated analog demonstrates that high purity (99.5%) and good yields (70-80%) are achievable for this class of compounds [1]. This provides a benchmark for developing and optimizing scalable synthetic routes for 1,4-Benzodioxine-6-carbaldehyde, ensuring its viability as a cost-effective intermediate for pharmaceutical manufacturing.

Fragment-Based Drug Discovery: PDE4 & Beyond

Given that the saturated analog has been validated as a fragment hit for PDE4 inhibition , 1,4-Benzodioxine-6-carbaldehyde can be directly incorporated into fragment libraries for screening against a wider panel of targets, including other phosphodiesterases, kinases, or epigenetic readers. Its unique electronic signature may lead to novel binding modes.

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